molecular formula C17H16N4O4S B2655087 N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 685837-45-0

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2655087
M. Wt: 372.4
InChI Key: AISUNZYVWYJZET-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as MOBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOBZ is a sulfonamide-based compound that has been synthesized using a variety of methods.

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have designed and synthesized a series of compounds related to N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, evaluating their anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives have shown higher anticancer activities compared to reference drugs, highlighting the potential therapeutic applications of these compounds in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Anti-Inflammatory Properties

Further research has synthesized novel substituted derivatives aiming to evaluate their anti-inflammatory and antimicrobial properties. These efforts reflect the broad spectrum of potential therapeutic uses of these compounds, extending beyond anticancer activity to include treatments for inflammation and infections (Gangapuram & Redda, 2009).

Material Science and Corrosion Inhibition

Beyond biomedical applications, derivatives of N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide have been investigated for their physicochemical properties, such as corrosion inhibition for mild steel in sulphuric acid. This highlights the compound's versatility, finding relevance in material science and industrial applications (Ammal, Prajila, & Joseph, 2018).

Antitubercular Activity

Some studies have focused on synthesizing derivatives to screen for antitubercular activity against Mycobacterium tuberculosis, indicating the potential of these compounds in addressing infectious diseases like tuberculosis (Nayak et al., 2016).

Antidiabetic Potential

Recent research has also explored the antidiabetic potential of N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide derivatives through in vitro studies, showcasing the wide-ranging potential of these compounds in chronic disease management (Lalpara et al., 2021).

properties

IUPAC Name

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-12-19-20-17(25-12)18-16(22)13-8-10-15(11-9-13)26(23,24)21(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISUNZYVWYJZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

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